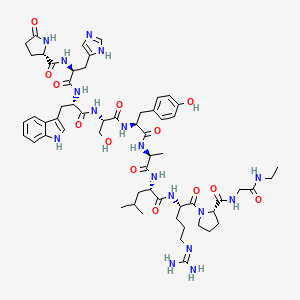

LHRH, N-Et-Alanh2(6)-

説明

Overview of GnRH as a Hypothalamic Neuropeptide

Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide—a peptide composed of ten amino acids—that is synthesized and released from specialized neurons within the hypothalamus. wikipedia.orgnih.gov It is the primary regulator of the reproductive axis. nih.gov The pulsatile secretion of GnRH into the portal blood circulation of the pituitary gland is crucial for its function. nih.gov This rhythmic release stimulates the anterior pituitary to synthesize and secrete two essential gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). wikipedia.orgmdpi.com

These gonadotropins, in turn, act on the gonads (testes in males and ovaries in females) to stimulate the production of sex steroids (testosterone and estrogen, respectively) and to support gametogenesis (the production of sperm and eggs). mdpi.comfrontiersin.org The entire system is a finely tuned feedback loop, where sex steroids from the gonads can influence the secretion of both GnRH from the hypothalamus and gonadotropins from the pituitary. mdpi.com The discovery of GnRH in 1971 by the research groups of Andrew V. Schally and Roger Guillemin was a landmark achievement in neuroendocrinology, for which they were awarded the Nobel Prize. oup.comfrontiersin.org

Evolution of Synthetic GnRH Analogs in Research Contexts

Following the elucidation of the structure of native GnRH, researchers embarked on synthesizing analogs to enhance its therapeutic and research potential. oup.comnih.gov Native GnRH has a very short half-life of only a few minutes due to rapid degradation by peptidases. nih.gov The primary goals for creating synthetic analogs were to increase their potency and duration of action. nih.gov This was achieved by strategically substituting specific amino acids in the decapeptide chain. wikipedia.org

One of the most critical modifications was the substitution of the glycine (B1666218) amino acid at position 6 with a D-amino acid. wikipedia.orgmdpi.com This change made the analog more resistant to enzymatic degradation and increased its binding affinity to the GnRH receptor. mdpi.com The compound "LHRH, N-Et-Alanh2(6)-" falls into this category of modified analogs, indicating a substitution at the 6th position. Further modifications, such as at position 10, also contributed to creating more stable and potent molecules. wikipedia.orgmdpi.com These synthetic efforts have led to the development of a wide array of GnRH agonists and antagonists, with over 2000 analogs having been synthesized since the discovery of GnRH. oup.com The first synthetic GnRH analog, leuprolide, was developed in 1985. mdpi.com

Classification and General Mechanism of GnRH Agonists

GnRH analogs are broadly classified into two main categories based on their mechanism of action: agonists and antagonists. nih.govwikipedia.org

GnRH Agonists: These analogs, which include compounds like leuprorelin, goserelin, and triptorelin (B344507), initially bind to and activate the GnRH receptors on pituitary gonadotroph cells, mimicking the action of natural GnRH. wikipedia.orgnih.gov This leads to an initial surge in LH and FSH secretion, often referred to as a "flare effect". wikipedia.org However, with continuous administration, the constant stimulation of the GnRH receptors leads to their desensitization and downregulation (a decrease in the number of receptors on the cell surface). wikipedia.orgfensolvi.com This paradoxical effect ultimately results in a profound suppression of gonadotropin release, leading to a state of hypogonadotropic hypogonadism, effectively shutting down the production of gonadal sex hormones. wikipedia.organnualreviews.org This reversible "medical castration" is the therapeutic basis for their use in various hormone-dependent diseases. annualreviews.org

GnRH Antagonists: Unlike agonists, GnRH antagonists competitively bind to the GnRH receptors without activating them. nih.gov They act as blockers, immediately preventing natural GnRH from binding and thereby suppressing the release of LH and FSH without causing an initial flare-up. nih.govd-nb.info

The primary mechanism of action for GnRH agonists involves their prolonged activation of the G protein-coupled GnRH receptors, which triggers a cascade of intracellular signaling events. mdpi.comnih.gov This sustained activation, contrary to the natural pulsatile stimulation, disrupts the normal physiological response of the pituitary gonadotrophs, leading to the observed suppression of the reproductive axis. wikipedia.orgnih.gov

Interactive Data Tables

Table 1: Examples of Synthetic GnRH Agonists and Their Modifications

| Compound Name | Modification(s) |

| Leuprorelin | D-leucine substitution at position 6. mdpi.com |

| Buserelin | D-serine substitution at position 6. mdpi.com |

| Goserelin | Two substitutions. wikipedia.org |

| Triptorelin | Single substitution at position 6. wikipedia.org |

| Nafarelin | Single substitution at position 6. wikipedia.org |

| Histrelin | Two substitutions. wikipedia.org |

| Deslorelin | Two substitutions. wikipedia.org |

Table 2: Key Events in the Development of GnRH and its Analogs

| Year | Event | Reference |

| 1971 | Structure of porcine and ovine GnRH elucidated. | oup.com |

| 1980s | GnRH analogs introduced for medical use. | wikipedia.org |

| 1985 | First synthetic GnRH analog, leuprolide, developed. | mdpi.com |

| 2001 | First GnRH antagonists registered for use in assisted reproductive techniques. | nih.gov |

特性

CAS番号 |

54797-49-8 |

|---|---|

分子式 |

C58H81N17O13 |

分子量 |

1224.4 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChIキー |

YIWNZSJXWFCRHY-PYRLQILWSA-N |

異性体SMILES |

CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

正規SMILES |

CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

製品の起源 |

United States |

Molecular Pharmacology of Lhrh, N Et Alanh2 6 and Gnrh Receptor Interactions

GnRH Receptor (GnRHR) Structure and Dynamics

The GnRHR is a key component of the hypothalamic-pituitary-gonadal axis, responsible for translating the hormonal signal of GnRH into cellular responses that culminate in the synthesis and secretion of gonadotropins. nih.gov

The mammalian GnRH receptor, also known as the luteinizing hormone-releasing hormone receptor (LHRHR), is a member of the large, evolutionarily related family of G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org Specifically, it is a Class A, rhodopsin-like GPCR. nih.govresearchgate.net Like other members of this family, the GnRHR features a characteristic structure composed of seven transmembrane (TM) helices that span the cell membrane, connected by three intracellular and three extracellular loops. wikipedia.orgnih.gov This structure, with an extracellular N-terminus and an intracellular C-terminus, allows the receptor to detect extracellular molecules like GnRH and initiate a cellular response. wikipedia.org

Upon agonist binding, the GnRHR couples primarily to the Gq/11 family of heterotrimeric G proteins. wikipedia.orgnih.gov This activation stimulates phospholipase Cβ, which in turn catalyzes the production of second messengers diacylglycerol and inositol (B14025) trisphosphate, leading to the cellular signaling pathways that control gonadotropin synthesis and secretion. nih.gov While Gq/11 is the predominant pathway, evidence suggests that the GnRHR can also couple to other G proteins, such as Gs and Gi, which can modulate adenylyl cyclase signaling pathways. pnas.org

A unique and defining feature of the mammalian GnRH receptor is the complete absence of the intracellular carboxyl-terminal tail that is characteristic of most other GPCRs. nih.govnih.govsemanticscholar.orgoup.com In typical GPCRs, this C-terminal tail contains crucial regulatory sites, including serine and threonine residues that are targets for phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govacs.orgbiorxiv.orgresearchgate.net This phosphorylation is a key step in the process of homologous desensitization and receptor internalization, which are mechanisms that prevent overstimulation of the cell. nih.govoup.com

The lack of this C-terminal tail means that the mammalian GnRHR does not undergo rapid, agonist-induced desensitization and internalization in the same way as other GPCRs. nih.govnih.govsemanticscholar.org Studies have demonstrated that adding a functional intracellular tail to the GnRHR induces rapid desensitization and significantly accelerates internalization rates. nih.govsemanticscholar.org This evolutionary adaptation in mammals may be critical for enabling the sustained signaling required for events like the preovulatory luteinizing hormone (LH) surge. nih.gov

For a GPCR to transduce a signal, it must be able to exist in at least two distinct conformational states: an inactive state that does not activate G proteins and an active state that does. nih.gov The transition between these states is triggered by the binding of an agonist. nih.govnih.gov

In the inactive state, the GnRHR is stabilized by a network of intramolecular interactions. Conserved contacts, such as those involving residues in the DRY/S and N/DPxxY motifs, help to maintain a "closed" G protein-binding site on the intracellular side of the receptor. nih.govnih.gov The binding of an agonist like LHRH, N-Et-Alanh2(6)- induces a conformational change that disrupts these inactive-state interactions. wikipedia.org This involves the rearrangement of the transmembrane helices, leading to an outward movement of the cytoplasmic ends of TM5 and TM6. wikipedia.org This movement opens the G protein-binding cavity, allowing the receptor to engage and activate its cognate G protein, thereby initiating the downstream signaling cascade. nih.govnih.gov Different ligands may stabilize distinct active receptor conformations, potentially leading to differential signaling outcomes. oup.comoup.com

Ligand-Receptor Binding Affinity and Specificity

The interaction between a GnRH agonist and the GnRHR is characterized by high affinity and specificity, which are governed by the kinetics of the binding process and the molecular interactions between the ligand and specific amino acid residues within the receptor.

The binding of a ligand to its receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). These kinetic parameters determine the equilibrium dissociation constant (KD), a measure of the ligand's affinity for the receptor. A lower KD value indicates a higher affinity.

Research on various GnRH peptide agonists has shown that while their equilibrium affinities may be similar, their binding kinetics can differ significantly. For example, a study analyzing 12 different GnRH peptide agonists found that their receptor residence times—a measure related to the dissociation rate—ranged widely from 5.6 minutes to 125 minutes. nih.gov This highlights that kinetic parameters, in addition to affinity, are crucial for understanding the pharmacological profile of these compounds. nih.gov

| Agonist | kon (nM-1·min-1) | koff (min-1) | Kinetic KD (nM) | Residence Time (min) |

|---|---|---|---|---|

| Goserelin | 0.29 | 0.18 | 0.62 | 5.6 |

| Triptorelin (B344507) | 0.40 | 0.05 | 0.13 | 20 |

| Buserelin | 0.31 | 0.03 | 0.10 | 33 |

| Deslorelin | 0.12 | 0.008 | 0.07 | 125 |

This table is for illustrative purposes and shows data for well-characterized GnRH agonists to provide context for the kinetic parameters discussed. Specific kinetic data for LHRH, N-Et-Alanh2(6)- were not available in the reviewed literature.

The high-affinity binding of GnRH and its agonists is mediated by specific interactions with a network of amino acid residues within the GnRHR. nih.gov Both the N-terminal and C-terminal residues of the GnRH decapeptide are crucial for binding and receptor activation. nih.govoup.com The peptide adopts a β-turn conformation, which is stabilized by substituting the glycine (B1666218) at position 6 with a D-amino acid, a common feature in potent agonists that enhances binding affinity. oup.com

Several key residues in the GnRHR have been identified as critical for ligand interaction through mutagenesis and modeling studies:

Asp2.61(98) and Asn2.65(102) : Located in the second transmembrane domain, these residues are important for binding GnRH I. nih.govxjtlu.edu.cn Asn2.65(102) is thought to recognize the Gly10NH2 at the C-terminus of the ligand. nih.gov

Lys3.32(121) : This residue in the third transmembrane domain is also required for high-affinity agonist binding. nih.govxjtlu.edu.cn

Asp7.32(302) : Found in the third extracellular loop, this acidic residue is believed to interact with the conserved Arg8 of the GnRH peptide, which is essential for high-affinity binding in mammalian receptors. oup.com

Tyr6.58(290) : This residue is proposed to contact Tyr5 of the GnRH ligand. nih.gov

The modification in LHRH, N-Et-Alanh2(6)- involves the substitution of Glycine at position 6. This position is critical for the peptide's flexibility and its ability to adopt the folded conformation necessary for receptor binding. oup.com Replacing glycine with a D-amino acid, as is common in superagonists, stabilizes this conformation and reduces metabolic clearance, thereby enhancing potency. oup.commdpi.com

Differential Binding to Type I and Type II GnRH Receptors

The actions of GnRH and its analogs are mediated through binding to specific G protein-coupled receptors. In mammals, two main types of GnRH receptors have been identified: Type I and Type II. While humans primarily express the Type I GnRH receptor (GnRHR-I), the Type II receptor (GnRHR-II) has been found in some primates but not in humans due to a gene mutation. guidetopharmacology.org

GnRH agonists, including LHRH, N-Et-Alanh2(6)-, generally exhibit a higher binding affinity for the Type I GnRH receptor, which is predominantly found on pituitary gonadotrophs. guidetopharmacology.org This selective binding to GnRHR-I is central to its primary physiological effect: the stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) synthesis and secretion. guidetopharmacology.org

While GnRH II is the selective ligand for Type II receptors, studies have shown that GnRH I and its agonists can also bind to these receptors, albeit with lower affinity. nih.gov The structural differences between GnRH I and GnRH II, particularly at positions 5, 7, and 8, are thought to account for this differential binding and the selective stabilization of different receptor conformations. nih.gov This suggests that while the principal therapeutic actions of LHRH, N-Et-Alanh2(6)- are mediated through the Type I receptor, the potential for interaction with other receptor types, where present, exists.

Interactive Table: Ligand Selectivity of GnRH Receptors

| Receptor Type | Primary Endogenous Ligand | Agonist Binding |

| Type I GnRH Receptor | GnRH I | High affinity |

| Type II GnRH Receptor | GnRH II | Lower affinity |

Structure-Activity Relationships (SAR) of GnRH Agonists with Reference to N-Et-Alanh2(6)-

The enhanced potency and prolonged action of synthetic GnRH agonists like LHRH, N-Et-Alanh2(6)- are direct consequences of strategic modifications to the native GnRH decapeptide structure. These alterations are designed to increase receptor binding affinity and improve metabolic stability.

A key modification in many potent GnRH agonists is the substitution of the glycine residue at position 6 with a D-amino acid. In the case of LHRH, N-Et-Alanh2(6)-, this is a D-alanine residue. This substitution serves two primary purposes. Firstly, it makes the peptide more resistant to enzymatic degradation, as the Gly6-Leu7 bond is a primary site for cleavage by peptidases. nih.gov Secondly, the D-amino acid at position 6 helps to stabilize a specific β-II' turn conformation of the peptide. mdpi.comfrontiersin.org This conformation is believed to be the bioactive form that readily binds to the GnRH receptor, thereby increasing the agonist's potency. frontiersin.orgnih.gov While substitutions with L-amino acids at this position generally decrease affinity, certain L-amino acid derivatives have been shown to produce potent agonists. frontiersin.orgnih.gov

The C-terminus of the native GnRH molecule ends with a glycinamide. Replacing this with an N-ethylamide group, as seen in LHRH, N-Et-Alanh2(6)-, significantly enhances the agonist's binding affinity and biological activity. nih.gov This modification is thought to improve the interaction with the receptor and further contributes to the metabolic stability of the compound. nih.gov The amidation of the C-terminal glycine is essential for both receptor binding and the biological activity of GnRH-I. mdpi.com

Several amino acid residues within the GnRH decapeptide are crucial for its biological function. The N-terminal residues, particularly pyroglutamic acid at position 1, histidine at position 2, and tryptophan at position 3, are essential for receptor activation. mdpi.commdpi.com His2 and Trp3 are particularly important for initiating the signal transduction cascade. oup.com The C-terminal residues, including proline at position 9 and the C-terminal amide, are critical for high-affinity receptor binding. mdpi.comoup.com The arginine at position 8 is also vital for high-affinity binding to the mammalian Type I GnRH receptor. mdpi.com

Interactive Table: Functional Roles of Key Amino Acid Residues in GnRH Agonists

| Position | Amino Acid | Primary Function |

| 1 | pGlu | Resistance to degradation mdpi.com |

| 2 | His | Receptor activation mdpi.comoup.com |

| 3 | Trp | Receptor activation mdpi.comoup.com |

| 6 | D-Ala | Increased stability and potency frontiersin.orgnih.gov |

| 8 | Arg | High-affinity binding mdpi.com |

| 9 | Pro | Receptor binding oup.com |

| 10 | N-Et-amide | Increased binding affinity nih.gov |

The biological activity of GnRH agonists is intimately linked to their three-dimensional structure. The native GnRH peptide is flexible, but it is believed to adopt a folded, horseshoe-like conformation upon binding to its receptor. mdpi.com This conformation brings the N- and C-termini into close proximity, which is crucial for receptor interaction. mdpi.com The substitution of a D-amino acid at position 6 helps to stabilize this bioactive conformation. frontiersin.orgnih.gov The introduction of conformational constraints into GnRH analogs has been a key strategy in the design of both potent agonists and antagonists, allowing for a better understanding of the receptor-bound state. nih.gov

Agonist-Induced GnRHR Dynamics and Desensitization

Continuous or prolonged exposure to a GnRH agonist like LHRH, N-Et-Alanh2(6)- leads to a biphasic response at the pituitary level. Initially, there is a transient surge in the secretion of LH and FSH, known as the "flare-up" effect. wikipedia.org However, sustained stimulation results in the desensitization of the pituitary gonadotrophs. wikipedia.orgnih.gov

This desensitization is a complex process that involves several mechanisms. One key aspect is the downregulation of GnRH receptors on the cell surface. wikipedia.org Continuous agonist binding leads to the internalization of the receptor-ligand complex, reducing the number of available receptors for further stimulation. nih.gov Furthermore, prolonged agonist exposure can lead to a decrease in the synthesis of GnRH receptor mRNA, further contributing to the desensitized state. nih.gov This ultimate reduction in gonadotropin secretion forms the basis for the therapeutic use of GnRH agonists in conditions that benefit from suppressed gonadal steroid production. nih.gov

Receptor Activation and Conformational Shifts

LHRH, N-Et-Alanh2(6)-, also known as Fertirelin, functions as a GnRH agonist, binding to and activating the GnRH receptor (GnRHR), a member of the G protein-coupled receptor (GPCR) family. This binding event is the first step in a signaling cascade that controls reproduction. The N-terminal and C-terminal sequences of GnRH analogs are crucial for receptor binding and activation.

Upon binding, the agonist induces a conformational change in the GnRHR. This structural shift is transmitted from the ligand-binding pocket on the extracellular side of the receptor to the intracellular domains. This change facilitates the coupling of the receptor to heterotrimeric G proteins, primarily of the Gq/11 family. nih.gov Activation of Gq/11 stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), which are key mediators of GnRH's effects on the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov

The interaction between the agonist and the receptor involves a network of non-covalent interactions that stabilize the active conformation. This agonist-induced conformation is distinct from the inactive state, involving shifts in the transmembrane helices that open up a binding site for G proteins on the cytoplasmic face of the receptor.

Receptor Downregulation Mechanisms

Continuous or prolonged exposure to a GnRH agonist like LHRH, N-Et-Alanh2(6)- leads to a state of desensitization and downregulation of the GnRH receptors. wikipedia.org This process is a key therapeutic goal in many clinical applications. While an initial "flare" effect is observed with increased FSH and LH secretion, sustained stimulation results in a profound reduction in gonadotropin release. wikipedia.org

The primary mechanisms of downregulation involve:

Receptor-Signaling Uncoupling: Prolonged agonist occupancy leads to a rapid uncoupling of the GnRH receptor from its intracellular signaling molecules, diminishing the cell's ability to respond to the stimulus. unimi.it

Transcriptional Repression: Continuous agonist treatment can decrease the transcription of the GnRHR gene. Studies have shown that agonist treatment leads to a dose- and time-dependent decrease in human GnRHR promoter activity. nih.gov This effect is mediated by the protein kinase C (PKC) pathway and involves changes in the composition of the activating protein 1 (AP-1) transcription factor. nih.gov

Reduction in Receptor Number: Sustained stimulation ultimately reduces the total number of GnRH receptors on the cell surface. unimi.itnih.gov This loss of receptors is a critical factor in the long-term desensitization of the pituitary gonadotropes.

Interestingly, some studies have noted that GnRH-induced desensitization cannot be fully explained by the downregulation of receptors alone and must involve post-receptor mechanisms. nih.gov This suggests a multi-faceted process where changes in receptor number and downstream signaling efficiency both contribute to the refractory state.

Agonist-Induced Receptor Internalization and Endocytosis

Upon agonist binding, GnRH receptors are internalized from the plasma membrane into the cell's interior. This process, known as endocytosis, is a crucial mechanism for regulating the number of receptors available for signaling. Agonists, but not antagonists, stimulate the internalization of GnRH receptors. nih.govnih.gov

The process of agonist-induced internalization can be summarized as follows:

Agonist Binding: LHRH, N-Et-Alanh2(6)- binds to the GnRHR on the cell surface.

Receptor Redistribution: This binding triggers a redistribution of the receptors from being predominantly on the cell surface to forming clusters that are then internalized into the cytoplasmic compartment. oup.com

Endocytic Pathway: Mammalian GnRH receptors internalize, often via clathrin-coated vesicles, although the process is notably slower compared to other GPCRs that possess a C-terminal tail. The absence of this intracellular tail in mammalian GnRHRs is a unique feature that influences its trafficking dynamics. oup.comnih.govresearchgate.net

Vesicular Trafficking: Once inside the cell, the internalized receptors are found in endosomes and can be co-localized with markers like transferrin receptors, indicating their presence in the endocytic-recycling compartment. oup.com

The rate of internalization for the mammalian GnRH receptor is considered exceptionally low compared to other GPCRs. This is largely attributed to the lack of the C-terminal tail, which in other receptors is essential for rapid phosphorylation, β-arrestin binding, and subsequent swift internalization. nih.govoup.comnih.gov

| Step | Description | Key Molecular Players |

|---|---|---|

| 1. Agonist Binding | LHRH, N-Et-Alanh2(6)- binds to the extracellular domain of the GnRH receptor. | GnRH Receptor, GnRH Agonist |

| 2. Receptor Clustering | Activated receptors move laterally in the membrane and cluster in specific regions. | - |

| 3. Endocytosis | Receptor clusters are internalized into the cell via endocytic vesicles. | Clathrin, Dynamin (in some contexts) |

| 4. Endosomal Sorting | Internalized vesicles fuse with early endosomes for sorting. | Rab5-positive vesicles |

Receptor Recycling and Reestablishment of Responsiveness

After internalization, GnRH receptors are not necessarily degraded. A significant portion of the internalized receptors can be recycled back to the plasma membrane, allowing the cell to regain its responsiveness to the hormone.

The process of receptor recycling is critical for restoring cell sensitivity following the removal of the agonist stimulus. Studies have shown that after the cessation of continuous GnRH stimulation, the concentration of GnRH receptors in pituitary tissue can increase significantly, returning to pre-treatment levels within 48 hours. nih.gov This rapid replenishment is indicative of an active recycling pathway.

However, the reestablishment of gonadotrope responsiveness is not solely dependent on the number of surface receptors. Even after the receptor concentration has returned to normal, basal LH secretion and the cell's responsiveness to a new GnRH challenge can remain depressed for a longer period. nih.gov This indicates that desensitization also involves effects at post-receptor loci, and the full recovery of the signaling pathway takes more time than the physical return of receptors to the membrane. The recycling of receptors from intracellular compartments back to the cell surface is a key step, but resensitization of the entire downstream signaling cascade is also required for the complete restoration of function.

Intracellular Signaling Cascades Triggered by Gnrh Agonists

G Protein Coupling and Primary Effector Activation

The initial and most critical event following the binding of Alarelin to the GnRHR is the conformational change in the receptor, which allows it to couple with and activate specific heterotrimeric G proteins. This activation subsequently triggers primary effector enzymes located at the plasma membrane.

The principal signaling pathway activated by the GnRHR in pituitary gonadotropes involves its coupling to the Gq/11 family of heterotrimeric G proteins. nih.govresearchgate.netkegg.jp Upon agonist binding, the GnRHR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein (Gαq/11). nih.gov This GTP binding induces the dissociation of the activated Gαq/11 subunit from its βγ-dimer, allowing it to interact with and activate its primary effector enzyme. qiagen.com This Gq/11-mediated pathway is considered the canonical signaling route for GnRH agonists and is fundamental for their primary physiological effects. frontiersin.orgresearchgate.net

The activated Gαq/11 subunit directly stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ). frontiersin.orgnih.govkegg.jp PLCβ is a phosphodiesterase that catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.govgeeksforgeeks.org

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that rapidly diffuses from the plasma membrane into the cytosol. geeksforgeeks.org

Diacylglycerol (DAG): A lipid molecule that remains embedded in the inner leaflet of the plasma membrane due to its hydrophobic nature. geeksforgeeks.orgnih.gov

The generation of these two messengers from a single precursor molecule represents a crucial bifurcation point in the signaling cascade, leading to the activation of two separate downstream branches of the pathway. nih.gov Research has shown that GnRH stimulation leads to a biphasic increase in DAG formation, with an initial rapid spike followed by a more sustained phase, indicating a complex regulation of these second messengers. nih.gov

The primary intracellular target for IP3 is the IP3 receptor (IP3R), a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER), which serves as the main intracellular calcium store. nih.govnih.gov The binding of IP3 to its receptor triggers the opening of the channel, resulting in a rapid efflux of Ca2+ from the ER into the cytoplasm and a sharp increase in the intracellular free calcium concentration ([Ca2+]i). nih.govnih.gov

This initial release of stored calcium is often followed by a more sustained influx of extracellular Ca2+ through voltage-sensitive L-type calcium channels in the plasma membrane. nih.gov The interplay between release from internal stores and influx from the extracellular space generates characteristic oscillations in [Ca2+]i. nih.govnih.gov These calcium dynamics are a critical signal for numerous cellular processes, most notably the exocytosis and secretion of LH and FSH from gonadotropes. nih.govresearchgate.net Dynamic video-imaging studies have revealed that LHRH-induced Ca2+ mobilization originates from a specific locus within the cell, highlighting the spatial organization of this signaling event. nih.gov

The second messenger DAG, in conjunction with the elevated intracellular Ca2+, serves as a direct activator for the conventional and novel isoforms of Protein Kinase C (PKC). frontiersin.orgresearchgate.net DAG facilitates the translocation of PKC from the cytosol to the plasma membrane, where it binds to phospholipids (B1166683) and becomes catalytically active. qiagen.com

Gonadotrope cells express a variety of PKC isoforms, and GnRH agonists have been shown to selectively activate them. oup.com These include conventional isoforms (cPKC) like PKCα and PKCβII, and novel isoforms (nPKC) such as PKCδ and PKCε. oup.com Research using isoform-specific inhibitors and dominant-negative constructs has elucidated their distinct roles:

PKCβII, PKCδ, and PKCε have been identified as major mediators of GnRH-induced activation of the ERK (extracellular signal-regulated kinase) pathway. oup.com

PKCα, PKCβII, PKCδ, and PKCε are all involved in the activation of the JNK (c-Jun N-terminal kinase) pathway, though their specific contributions can be cell-context dependent. oup.com

The activation of specific PKC isoforms is a key mechanism through which GnRH agonists regulate gene expression, including the transcription of gonadotropin subunit genes. nih.govnih.govoup.com

Table 1: Key Molecules in the Canonical GnRHR Signaling Pathway

| Molecule | Class | Role in Signaling |

|---|---|---|

| GnRHR | G Protein-Coupled Receptor | Binds GnRH agonist (Alarelin), activating G proteins. |

| Gαq/11 | G Protein α-subunit | Activated by GnRHR; stimulates Phospholipase Cβ (PLCβ). nih.gov |

| PLCβ | Enzyme (Phospholipase) | Hydrolyzes PIP2 into second messengers IP3 and DAG. frontiersin.org |

| PIP2 | Membrane Phospholipid | Precursor molecule for IP3 and DAG. nih.gov |

| IP3 | Second Messenger | Mobilizes Ca2+ from the endoplasmic reticulum. nih.gov |

| DAG | Second Messenger | Activates Protein Kinase C (PKC) at the plasma membrane. frontiersin.org |

| Ca2+ | Ion (Second Messenger) | Triggers gonadotropin exocytosis and activates Ca2+-dependent enzymes. nih.gov |

| PKC | Enzyme (Serine/Threonine Kinase) | Phosphorylates target proteins to regulate gene expression and cell function. oup.com |

Engagement of Alternative G Protein Signaling Pathways

While the Gq/11 pathway is the predominant signaling route for GnRH agonists in gonadotropes, evidence indicates that the GnRHR can also couple to other G protein families, leading to the activation of alternative signaling cascades. This promiscuous coupling allows for a more complex and nuanced cellular response to GnRH stimulation.

In certain cellular contexts, the GnRHR has been shown to couple to the stimulatory G protein, Gs. researchgate.netkegg.jpnih.gov Activation of Gs follows a similar mechanism, where the agonist-bound receptor promotes GTP binding to the Gαs subunit. The activated Gαs subunit then stimulates its primary effector, adenylyl cyclase (AC). youtube.com

Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA). nih.gov The cAMP/PKA pathway is also a crucial regulator of gonadotrope function, contributing to the control of gene expression and hormone synthesis. nih.gov Some studies suggest that GnRH can induce biphasic changes in cAMP production, with stimulation at lower agonist concentrations and inhibition at higher concentrations, the latter being mediated by coupling to inhibitory Gi proteins. nih.gov The third intracellular loop of the GnRH receptor has been identified as a key domain involved in coupling the receptor to both Gs- and Gq/11-mediated pathways. oup.com

Gi Protein Coupling and Downstream Inhibitory Effects

While the primary signaling pathway for the GnRH receptor involves coupling to Gq/11 proteins, evidence suggests a more complex scenario that includes interactions with Gi proteins. qiagen.comfrontiersin.orgnih.gov Activation of Gi proteins by GnRH agonists can lead to inhibitory effects on downstream signaling components, most notably the inhibition of adenylyl cyclase activity. This action counteracts the stimulatory effects that might be mediated by Gs proteins, providing a mechanism for fine-tuning the cellular response. qiagen.com

Research has demonstrated that GnRH agonists can inhibit follicle-stimulating hormone (FSH)-dependent adenylyl cyclase, thereby attenuating the cAMP signaling pathway that is crucial for certain aspects of gonadal function. nih.gov For instance, treatment with a potent GnRH agonist was shown to almost completely abolish FSH-stimulated adenylyl cyclase activity in ovarian homogenates. nih.gov This inhibitory effect is specific, as the agonist does not block adenylyl cyclase stimulation by other agents like prostaglandin (B15479496) E2. nih.gov Furthermore, studies in LbetaT2 gonadotrope cells have shown that the GnRH agonist triptorelin (B344507) can strongly inhibit pituitary adenylyl cyclase-activating polypeptide (PACAP)-induced cAMP production. nih.gov This inhibition is rapid, occurring within minutes, and appears to be mediated by protein kinase C (PKC), suggesting a mechanism where GnRH receptor activation leads to the phosphorylation and subsequent desensitization of other G-protein coupled receptors. nih.gov

| Pathway Component | Effect of GnRH Agonist Activation | Implication |

| Gi Protein | Activation | Initiates inhibitory signaling cascade. |

| Adenylyl Cyclase | Inhibition | Decreases intracellular cAMP levels. |

| FSH Receptor Signaling | Attenuation | Reduces cellular response to FSH. |

| PAC1-R Signaling | Inhibition | Suppresses PACAP-induced cAMP production. |

Mitogen-Activated Protein Kinase (MAPK) Cascades

The activation of MAPK cascades is a central event in GnRH receptor signaling, responsible for a significant portion of the biological effects elicited by agonists like Alarelin. nih.gov These cascades involve a series of protein kinases that phosphorylate and activate one another, ultimately leading to the regulation of various cellular processes, including gene expression, proliferation, and differentiation. nih.govfree.fr The three major MAPK pathways activated by GnRH agonists are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. oup.comnih.gov

Activation of ERK, JNK, and p38 MAPK Pathways

Upon binding of a GnRH agonist to its receptor, a rapid and sequential activation of the MAPK pathways occurs in gonadotrope cells. oup.com Studies using the gonadotroph cell line LβT-2 have shown distinct kinetics for the activation of each pathway. The activation of ERK is typically very rapid, with a peak observed around 7 minutes after stimulation. oup.comnih.gov In contrast, the activation of JNK and p38 MAPK is more sustained, with peak activation occurring later, at approximately 60 minutes. oup.comnih.gov

The activation of ERK is primarily mediated through the Gq/11-PKC pathway. nih.govoup.com GnRH stimulation leads to the activation of phospholipase C, generating diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, which in turn initiates the Raf-MEK-ERK phosphorylation cascade. oup.comoup.com Calcium mobilization, triggered by IP3, also plays a partial role in ERK activation. oup.com The activation of JNK and p38 MAPK, which are often termed stress-activated protein kinases, is also initiated by GnRH agonists and is crucial for mediating responses to various stimuli. free.frnih.gov

| MAPK Pathway | Peak Activation Time (in LβT-2 cells) | Key Upstream Activator |

| ERK | ~7 minutes | Protein Kinase C (PKC) |

| JNK | ~60 minutes | Rac, CDC42 |

| p38 MAPK | ~60 minutes | MEK3, MEK6 |

Cross-talk with Growth Factor Receptors (e.g., EGF Receptor Transactivation)

An important aspect of GnRH agonist signaling is its ability to engage in "cross-talk" with other signaling pathways, notably those of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov This phenomenon, known as receptor transactivation, involves the GnRH receptor, a G-protein coupled receptor (GPCR), activating the EGFR in a ligand-independent manner. This broadens the signaling potential of the GnRH agonist. nih.gov

In several cell types, GnRH has been shown to induce the transactivation of the EGFR, which then contributes to the activation of the MAPK cascade. nih.govnih.gov For example, in human trophoblastic cells, GnRH II was found to elicit its invasion-promoting effects by transactivating the tyrosine kinase activity of the EGFR. nih.gov This process is critical in the context of ovulation, where luteinizing hormone (LH), which shares signaling pathways with GnRH in ovarian cells, induces the shedding of EGF-like growth factors that then activate the EGFR. nih.govplos.org This EGFR activation is a crucial step in oocyte maturation and ovulation. nih.govplos.org The transactivation can be sensitive to inhibitors of matrix metalloproteases, suggesting that the mechanism involves the cleavage and release of membrane-bound EGF-like ligands. nih.gov

Modulation of Gene Expression and Transcriptional Regulation

The ultimate downstream consequence of the intricate signaling cascades initiated by GnRH agonists is the modulation of gene expression within the gonadotrope. This transcriptional regulation is responsible for the synthesis of gonadotropin subunits and the GnRH receptor itself, thereby controlling the long-term responsiveness of the pituitary gland. oup.comoup.com

Activation of Transcription Factors by Signaling Pathways

The MAPK pathways converge in the nucleus to activate a variety of transcription factors. oup.com Among the most important are the components of the Activator Protein-1 (AP-1) complex, namely c-Fos and c-Jun. oup.comnih.gov The expression of these "immediate-early genes" is rapidly induced by GnRH agonists. oup.comnih.gov The ERK and JNK pathways play direct roles in this process; activated JNK phosphorylates and potentiates the activity of c-Jun, while the ERK pathway is involved in inducing the transcription of the c-fos gene. researchgate.netresearchgate.net

Once expressed and activated, c-Fos and c-Jun proteins dimerize to form the functional AP-1 transcription factor. nih.gov This complex then binds to specific DNA sequences, known as AP-1 response elements, located in the promoter regions of target genes, thereby regulating their transcription. oup.comnih.gov The activation of these transcription factors is a critical link between the initial receptor-binding event at the cell surface and the subsequent changes in cellular function driven by altered gene expression. nih.gov

| Signaling Kinase | Key Transcription Factor Target | Result |

| ERK | Elk-1 | Induces c-fos gene transcription. |

| JNK | c-Jun | Phosphorylates and activates c-Jun protein. |

| p38 MAPK | ATF-2 | Activates other transcription factors. |

GnRH-Induced Gene Expression Patterns in Gonadotropes

The activation of transcription factors like AP-1 by GnRH agonists directly influences the expression of key genes within pituitary gonadotropes. oup.com The primary targets are the genes encoding the common α-subunit (αGSU) and the specific β-subunits of luteinizing hormone (LHβ) and follicle-stimulating hormone (FSHβ). mdpi.comnih.gov The responsiveness of the FSHβ gene to GnRH is conferred by AP-1 response elements within its promoter. oup.com GnRH induces the expression of FOS and JUN family members, which then bind to the FSHβ promoter to drive its transcription. oup.com

The pattern of gene expression is highly dependent on the pulsatile nature of GnRH stimulation. High-frequency pulses preferentially induce LHβ gene expression, while low-frequency pulses favor FSHβ synthesis. mdpi.com However, continuous or long-term administration of a potent GnRH agonist like Alarelin leads to desensitization of the pituitary. patsnap.com This state is characterized by a significant decrease in the expression of the gonadotropin β-subunit genes, which contributes to the suppression of LH and FSH synthesis and release. nih.govnih.gov Interestingly, GnRH agonists also regulate the expression of the GnRH receptor gene itself, often through AP-1 sites in its promoter, creating a feedback loop that modulates the cell's sensitivity to the hormone. oup.commdpi.com

Influence on Chromatin Organization of Target Genes

The activation of the Gonadotropin-Releasing Hormone (GnRH) receptor by agonists such as LHRH, N-Et-Alanh2(6)-, initiates a cascade of intracellular events that extend to the nucleus, profoundly influencing the chromatin architecture of target genes. This regulation is a critical component of the mechanism controlling the synthesis of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov The transcriptional control of the genes encoding the common alpha subunit (Cga) and the specific beta subunits (Lhb and Fshb) is intricately linked to modifications in chromatin structure, which dictate the accessibility of the transcriptional machinery to these genes. nih.gov

Upon binding of a GnRH agonist to its receptor on pituitary gonadotropes, several signaling pathways are activated, leading to alterations in the chromatin landscape. nih.govnih.gov These changes facilitate the transcription of gonadotropin genes. nih.gov Key epigenetic modifications involved in this process include histone acetylation and phosphorylation. nih.gov

Histone Acetylation: GnRH signaling increases the acetylation of histones, particularly histone H3, at the 5' end of the Cga gene. nih.gov Histone acetylation is generally associated with a more open chromatin structure, or euchromatin, which allows for the binding of transcription factors and RNA polymerase. This modification is carried out by histone acetyltransferases (HATs) and can be reversed by histone deacetylases (HDACs). nih.gov The increased acetylation serves as a recognition site for bromodomain-containing proteins, which are often components of larger transcriptional coactivator complexes, further promoting gene expression. nih.gov

Histone Phosphorylation: The signaling cascades initiated by GnRH agonists, including the activation of mitogen-activated protein kinases (MAPKs) like JNK, ERK, and p38 MAPK, also lead to histone phosphorylation. nih.gov This has been observed globally within the cell and specifically at the promoters of gonadotropin genes. nih.gov For instance, JNK is responsible for the phosphorylation of histone H3 at serine 10 (H3S10p) at the Cga promoter. nih.gov Similarly, the phosphorylation of H3 at serine 28 (H3S28) at the same gene promoter is mediated by the GnRH-activated kinase MSK1, which is a downstream target of the ERK and p38 MAPK pathways. nih.gov These phosphorylation events contribute to the recruitment of other regulatory proteins and the subsequent activation of gene transcription.

Recruitment of Transcriptional Cofactors: The epigenetic modifications induced by GnRH agonists facilitate the recruitment of a host of transcriptional cofactors to the promoters of the gonadotropin beta-subunit genes. researchgate.netnih.gov Proteomic studies using immortalized gonadotrope cell lines have identified numerous proteins that are recruited to the Lhb and Fshb promoters following GnRH treatment. researchgate.netnih.gov For the LH-beta promoter, 97 unique proteins were identified following GnRH stimulation, with 9 of these being potential coactivator candidates for the immediate early gene product Egr1, a critical factor in Lhb induction. nih.gov For the FSH-beta promoter, 72 proteins were pulled down after GnRH treatment, with 6 being potential coactivators for cFos, which is essential for Fshb induction. nih.gov

The table below summarizes the key chromatin modifications and protein recruitment at gonadotropin gene promoters in response to GnRH agonist signaling.

| Target Gene | Chromatin Modification/Event | Key Mediators/Markers | Functional Outcome |

|---|---|---|---|

| Cga (common α subunit) | Histone Acetylation | H3 Acetylation | Promotes open chromatin and transcription factor binding. nih.gov |

| Cga (common α subunit) | Histone Phosphorylation | H3S10p, H3S28p | Facilitates recruitment of regulatory proteins and transcriptional activation. nih.gov |

| Lhb (LH β subunit) | Recruitment of Coactivators | Egr1 and associated proteins | Induction of gene transcription. researchgate.netnih.gov |

| Fshb (FSH β subunit) | Recruitment of Coactivators | cFos and associated proteins | Induction of gene transcription. researchgate.netnih.gov |

In essence, the binding of LHRH, N-Et-Alanh2(6)- to its receptor triggers a sophisticated and multifaceted response that directly targets the chromatin of gonadotropin genes. nih.gov Through histone modifications and the recruitment of specific protein complexes, the chromatin is remodeled into a transcriptionally permissive state, which is a fundamental step in the hormonal regulation of the reproductive axis. nih.gov

Cellular and Molecular Effects of Gnrh Agonists Preclinical and in Vitro Studies

Pituitary Gonadotrope Cellular Responses

The primary physiological target of GnRH and its agonists is the gonadotrope cells of the anterior pituitary gland. The response of these cells is critically dependent on the temporal pattern of GnRH receptor (GnRHR) stimulation.

GnRH agonists exert a biphasic effect on gonadotropin secretion. Initially, administration leads to a potent stimulation of the GnRHR, causing a significant release of stored LH and FSH, a phenomenon often referred to as the "flare-up" effect. lbbc.org This initial agonistic action mimics the natural GnRH surge, triggering the biosynthesis and secretion of both gonadotropins. oup.com

However, this stimulatory phase is transient. Prolonged and continuous exposure to the GnRH agonist leads to a profound suppression of LH and FSH levels. lbbc.org This inhibitory phase is the result of pituitary desensitization, where the gonadotrope cells become refractory to further stimulation, ultimately leading to a state of hypogonadotropic hypogonadism.

The physiological secretion of GnRH is not constant but occurs in discrete bursts, a pattern governed by the GnRH pulse generator located in the arcuate nucleus of the hypothalamus. researchgate.net This pulse generator is now understood to be a network of neurons co-expressing kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) (KNDy neurons). nih.gov The pulsatility of GnRH release is essential for maintaining normal gonadotropin secretion and reproductive function. oup.comnih.gov

While the primary action of exogenous GnRH agonists is on the pituitary, evidence suggests they can also influence the hypothalamic pulse-generating system. In vitro studies using fetal hypothalamic neurons have shown that GnRH agonists can act in an autocrine fashion, increasing the amplitude of GnRH pulses. nih.gov Systemically, the profound hormonal changes induced by GnRH agonists, particularly the suppression of gonadal steroids, create a powerful negative feedback loop that impacts the hypothalamus. For instance, chronic GnRH agonist administration in mice leads to changes in the expression of testicular genes, indicating feedback on the entire hypothalamic-pituitary-gonadal axis. researchgate.net The stimulatory actions of kisspeptin on GnRH neurons are fundamental to gonadotropin release, and alterations in hormonal feedback, as induced by GnRH agonists, are known to modulate the activity of these critical KNDy neurons. nih.gov

The divergent outcomes of pulsatile versus continuous GnRH agonist stimulation are a direct consequence of the molecular behavior of the GnRH receptor. Pulsatile stimulation, which mimics the natural physiological rhythm, is essential for sustained gonadotropin secretion. oup.com Studies have shown that pulsatile LHRH administration effectively stimulates both LH and FSH secretion. nih.gov

In stark contrast, continuous stimulation leads to pituitary desensitization through several key mechanisms:

Receptor Downregulation: Prolonged agonist exposure significantly reduces the number of GnRH receptors on the gonadotrope surface. This is not merely due to receptor internalization but also involves a reduction in receptor synthesis at the transcriptional level. nih.gov Studies in rat pituitary cells and mouse gonadotrope-derived cells have demonstrated that continuous GnRH agonist treatment decreases GnRH receptor mRNA concentrations. nih.govoup.com

Receptor Desensitization/Uncoupling: Even before receptor numbers decrease, continuous stimulation leads to the functional uncoupling of the GnRH receptor from its intracellular signaling pathways. oup.comnih.gov The mammalian GnRHR uniquely lacks a C-terminal tail, which makes it resistant to the rapid desensitization seen with many other G protein-coupled receptors. nih.gov However, sustained activation leads to a more gradual desensitization, which involves the downregulation of G-proteins Gαq and Gα11 and activation of the Protein Kinase C (PKC) pathway. oup.comnih.gov This PKC activation plays a crucial role in the transcriptional downregulation of the GnRHR gene itself. oup.comnih.gov

| Stimulation Type | Effect on Gonadotropin Secretion | Primary Molecular Mechanism |

| Pulsatile | Sustained secretion of LH and FSH | Mimics natural rhythm, maintains receptor sensitivity |

| Continuous | Initial "flare-up" followed by profound suppression | Receptor downregulation (transcriptional), desensitization, and uncoupling from G-protein signaling pathways |

Direct Cellular Effects on Extrapituitary GnRH Receptor Systems

Beyond the pituitary, GnRH receptors are expressed in a wide array of peripheral tissues and cancer cells, where GnRH agonists can exert direct, non-hormonal effects.

The GnRH receptor has been identified in numerous non-pituitary tissues, suggesting that GnRH and its analogs have localized, autocrine, or paracrine functions. oup.com This expression is particularly prominent in reproductive tissues and their associated malignancies.

Table of GnRHR Expression in Non-Pituitary Tissues and Cell Lines:

| Tissue/Cell Type | Evidence/Significance |

|---|---|

| Ovary | Expressed in normal ovarian surface epithelium and ovarian cancer cells. nih.govnih.gov |

| Endometrium | Found in normal endometrium and endometrial cancer cell lines (e.g., Ishikawa, HEC-1A). nih.govmdpi.com |

| Breast | Expressed in both normal breast tissue and a majority of breast cancers, including triple-negative types. nih.govbioscientifica.com |

| Prostate | Identified in normal prostate tissue and prostate cancer cell lines (e.g., LNCaP, DU 145). |

| Placenta | GnRHR expression suggests a role in placental function. nih.gov |

The signaling pathways activated by GnRHR in these extrapituitary sites can differ significantly from those in the pituitary gonadotrope. nih.gov

In vitro studies have consistently shown that GnRH agonists can directly inhibit the growth of various cancer cell lines that express the GnRH receptor. These effects are independent of the agonist's pituitary-mediated suppression of gonadal steroids.

Endometrial and Ovarian Cancer: GnRH agonists have been shown to reduce the proliferation of human endometrial and ovarian cancer cell lines. nih.govbioscientifica.com The mechanism often involves the activation of a phosphotyrosine phosphatase, which counteracts the mitogenic signaling of growth factors like epidermal growth factor (EGF). nih.govmdpi.com Some studies report that GnRH agonists can induce apoptosis in endometrial cells, potentially through the downregulation of the anti-apoptotic factor GRP78. nih.gov However, other findings suggest the primary effect is cytostatic (inhibiting proliferation) rather than cytotoxic (inducing apoptosis). nih.gov

Breast Cancer: GnRH agonists can abolish cell proliferation in breast cancer cell lines, including those resistant to conventional hormonal therapies. nih.gov This antiproliferative effect is linked to the blockade of EGF receptor signaling pathways. nih.gov While GnRH agonists are effective at reducing proliferation, some studies indicate that GnRH antagonists may be more potent inducers of apoptosis in breast cancer cells. bioscientifica.comaacrjournals.org

Prostate Cancer: Direct antiproliferative effects of LHRH agonists have been observed in both androgen-dependent and androgen-independent prostate cancer cell lines. These effects appear to be mediated by interference with the stimulatory actions of EGF, including a reduction in EGF binding sites and inhibition of EGF receptor phosphorylation.

Summary of Direct Cellular Effects of GnRH Agonists in Cancer Cell Lines:

| Cell Line Type | Primary Effect | Reported Molecular Mechanism |

|---|---|---|

| Endometrial Cancer | Antiproliferative, Apoptotic | Interference with EGF signaling; Downregulation of GRP78. mdpi.comnih.gov |

| Ovarian Cancer | Antiproliferative | Activation of phosphotyrosine phosphatase. nih.gov |

| Breast Cancer | Antiproliferative | Blockade of EGF/IGF receptor signaling. nih.gov |

| Prostate Cancer | Antiproliferative | Interference with EGF signaling pathways. |

Role of Intracellular Signaling Pathways in Direct Cellular Effects

In non-pituitary tissues, the direct cellular effects of GnRH agonists like LHRH, N-Et-Alanh2(6)- are mediated through GnRH receptors, which can activate signaling pathways distinct from those in gonadotropes. In various cancer cell lines, for instance, GnRH receptors are often coupled to Gαi proteins. This coupling leads to the activation of phosphotyrosine phosphatases (PTPs), which can counteract the signaling cascades initiated by growth factor receptors, ultimately resulting in reduced cell proliferation. nih.govfrontiersin.org

Furthermore, GnRH agonists have been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) signaling cascade. This activation can lead to an increase in the G0/G1 phase of the cell cycle and a subsequent decrease in DNA synthesis, contributing to the antiproliferative effects of these compounds. nih.gov The signaling mechanisms of the GnRH receptor in different cell types can vary significantly. For example, in pituitary-derived cells, GnRH receptor signaling often involves protein kinase C (PKC), whereas in other cell types, the signaling can be PKC-independent and may involve other mediators like the epidermal growth factor (EGF) receptor and c-Src. elsevierpure.com

Table 1: Intracellular Signaling Pathways Activated by GnRH Agonists in Non-Gonadotropic Cells

| Cell Type | Signaling Pathway Activated | Downstream Effect |

|---|---|---|

| Cancer Cells | Gαi protein coupling, Phosphotyrosine Phosphatase (PTP) activation | Counteraction of growth factor signaling, reduced cell proliferation nih.govfrontiersin.org |

| Cancer Cells | c-Jun N-terminal Kinase (JNK)/Activator Protein-1 (AP-1) pathway | Increased G0/G1 phase, decreased DNA synthesis nih.gov |

| GnRHR-expressing COS7 cells | Gi, EGF receptor, c-Src | PKC-independent signaling |

This table summarizes key intracellular signaling pathways that are modulated by GnRH agonists in various non-gonadotropic preclinical models.

Regulation of Cellular Processes Beyond Gonadotropin Secretion

The influence of LHRH, N-Et-Alanh2(6)- and other GnRH agonists extends to the fundamental regulation of cell fate, including the control of the cell cycle and the induction of programmed cell death.

Effects on Cell Cycle Progression and Differentiation

Preclinical studies have demonstrated that GnRH agonists can directly impact cell cycle progression. By activating specific intracellular signaling pathways, such as the JNK/AP-1 pathway, these compounds can induce a cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells. nih.gov This antiproliferative effect is a key aspect of their therapeutic potential in hormone-dependent malignancies. The activation of PTP by GnRH agonists also plays a crucial role in this process by interfering with the mitogenic signals that drive cell cycle progression. nih.govfrontiersin.org

Modulation of Apoptosis Pathways (e.g., BAX, CASPASE3)

In addition to their effects on cell proliferation, GnRH agonists can modulate the intricate pathways of apoptosis. Some studies suggest that GnRH agonists can induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. nih.gov This pathway is characterized by the involvement of pro-apoptotic proteins such as BAX, which acts on the mitochondria to initiate the apoptotic cascade. The activation of effector caspases, particularly CASPASE-3, is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. While some research indicates that the antiproliferative effects of GnRH agonists may not always involve the induction of apoptosis mdpi.com, other studies have shown that GnRH-II antagonists, which can act as agonists at the tumor level, promote apoptosis in human cancer cells through the intrinsic pathway. nih.gov

Table 2: Research Findings on the Modulation of Apoptosis by GnRH Analogs

| Compound Type | Cell Line | Apoptotic Pathway | Key Molecules |

|---|---|---|---|

| GnRH-II Antagonists | Human breast, endometrial, and ovarian cancer cells | Intrinsic Apoptotic Pathway | BAX, CASPASE-3 (inferred) nih.gov |

This table highlights preclinical findings related to the pro-apoptotic effects of GnRH analogs in different cancer cell models.

Synthetic Methodologies and Analog Design Principles for Gnrh Agonists

Peptide Synthesis Strategies

The synthesis of GnRH analogs, which are complex peptide molecules, is achieved through systematic, stepwise chemical reactions that assemble amino acids into a chain. bachem.com The two primary methodologies employed for this purpose are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). bachem.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) for GnRH Analogs

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized and preferred method for producing peptides for both research and industrial applications. mdpi.comnih.gov This technique involves building the peptide chain one amino acid at a time on a solid, insoluble polymer support or resin. bachem.com The process begins with the C-terminal amino acid of the desired peptide being covalently attached to the resin. The synthesis then proceeds by sequentially adding protected amino acids. Each cycle of amino acid addition involves two main steps: deprotection of the α-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid.

This cyclical process is repeated until the entire peptide sequence is assembled. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step while the growing peptide chain remains attached to the resin. bachem.com Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically in a single step using a strong acid like hydrogen fluoride. ias.ac.in SPPS has been instrumental in the rapid production of numerous GnRH analogs, allowing for systematic structural modifications to be explored. mdpi.com

Liquid-Phase Peptide Synthesis (LPPS) and Convergent Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves assembling the peptide chain in a homogenous solution. bachem.comnih.gov In this classical approach, protected amino acids or peptide fragments are coupled in solution, and the resulting product is purified after each step, often by crystallization. While this method can be more labor-intensive than SPPS due to the need for purification at each stage, it is highly scalable and suitable for large-scale manufacturing. bachem.com

A significant advantage of LPPS is its suitability for a convergent synthesis strategy. bachem.com In this approach, different segments of the final peptide are synthesized separately and then combined, or "converged," to form the full-length molecule. For GnRH analogs that share common amino acid sequences, these shared segments can be synthesized in large batches and then used as building blocks for multiple different final products. This streamlines manufacturing, improves process efficiency, and can reduce costs by leveraging common synthetic intermediates. bachem.com

| Synthesis Method | Description | Key Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially on an insoluble solid support (resin). | Rapid synthesis, simplified purification after each step, suitable for automation. mdpi.combachem.com |

| Liquid-Phase Peptide Synthesis (LPPS) | The peptide is assembled in a homogenous solution. | Highly scalable for large-scale production, allows for purification of intermediates. bachem.com |

| Convergent Synthesis (via LPPS) | Pre-synthesized peptide fragments are coupled together in solution to form the final peptide. | Efficient for producing families of related peptides (e.g., GnRH analogs) by using common intermediate fragments. bachem.com |

Specific Chemical Modifications for Agonist Development (e.g., D-amino acids, N-ethyl amides)

The transformation of the native GnRH peptide into a potent agonist like LHRH, N-Et-Alanh2(6)- relies on key chemical modifications at specific positions in its sequence. These alterations are designed to increase both receptor binding affinity and stability. nih.govmdpi.com

Two of the most critical modifications are:

Substitution at Position 6: The native GnRH sequence contains a glycine (B1666218) (Gly) residue at position 6 (pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH2). mdpi.com This position is a primary site for enzymatic degradation. oup.com Replacing the achiral Gly with a D-amino acid—such as D-Alanine in LHRH, N-Et-Alanh2(6)-, or other D-amino acids like D-Leucine or D-Serine in other agonists—makes the peptide significantly more resistant to cleavage by proteolytic enzymes. nih.govmdpi.com This substitution also enhances the molecule's interaction with the GnRH receptor and stabilizes a specific folded conformation (a β-II' turn) that is favorable for high-affinity binding. nih.govresearchgate.net

Modification at the C-Terminus (Position 10): The native peptide terminates with a glycine-amide (Gly-NH2). This C-terminus is also susceptible to enzymatic attack. nih.gov Replacing the Gly10-NH2 with an alkylamine, such as an N-ethylamide group (-NHEt), protects this end of the molecule from degradation. nih.govmdpi.com This modification, which results in a nonapeptide (9-amino acid) analog, also increases the molecule's hydrophobicity, contributing to stronger receptor binding. nih.govmdpi.com

Together, these modifications have a multiplicative effect, resulting in GnRH agonists that are 50 to 100 times more potent than the native GnRH hormone. nih.govmdpi.com

Design Principles for Enhanced Bioavailability and Metabolic Stability

The primary goal in designing GnRH agonists is to create molecules that can resist the body's natural metabolic processes long enough to exert a sustained therapeutic effect. This involves engineering the peptide to be less recognizable to the enzymes that degrade native GnRH.

Incorporation of Non-Standard Amino Acids and Peptidomimetics

The use of D-amino acids is a classic example of incorporating non-standard amino acids to improve a peptide's pharmacological properties. nih.gov Beyond this, the field of medicinal chemistry has explored other non-standard amino acids and peptidomimetics to enhance stability and efficacy. Peptidomimetics are molecules that mimic the structure and function of a natural peptide but are designed to have improved characteristics, such as better metabolic stability. rsc.org

While the foundational design of most clinically used GnRH agonists like LHRH, N-Et-Alanh2(6)- relies on the D-amino acid and C-terminal amide modifications, ongoing research explores more complex peptidomimetic strategies. This can include incorporating unnatural amino acids with unique side chains or altering the peptide backbone itself to create bonds that are completely resistant to enzymatic cleavage. rsc.orgexlibrisgroup.com For example, research has been conducted on GnRH analogs containing sulfonamide bonds, which are stable to proteolysis, although these particular analogs showed limited bioactivity. exlibrisgroup.com The overarching principle is to maintain the three-dimensional shape necessary for receptor binding while eliminating the chemical bonds targeted by degradative enzymes.

Conjugation Strategies for Improved Pharmacokinetic Properties (e.g., carbohydrate moieties)

Glycosylation: A Prominent Strategy for Enhanced Stability

Glycosylation, the covalent attachment of carbohydrate moieties to the peptide backbone, is a highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides, including GnRH agonists. rsc.orgrsc.org The introduction of sugar units can enhance peptide stability and solubility, reduce clearance rates, and protect against enzymatic degradation through steric shielding. nih.govnih.govnih.gov

Synthetic Methodologies for Glycosylation

The synthesis of these glycopeptides can be achieved through various chemical and chemo-enzymatic methods.

Chemical Synthesis: This approach involves the covalent linkage of a carbohydrate moiety to the peptide. This can be done by coupling a sugar unit to the N- or C-terminus or to the side chain of a specific amino acid within the sequence. sci-hub.st N-linked glycosylation typically occurs at an asparagine residue, while O-linked glycosylation involves serine or threonine residues. nih.gov These methods often require the use of protecting groups to ensure regioselectivity.

Chemo-enzymatic Synthesis: This strategy utilizes enzymes, such as glycosyltransferases, to achieve highly regio- and stereospecific attachment of sugars. nih.govsigmaaldrich.com This method is advantageous as it often proceeds under mild conditions and without the need for complex protecting group chemistry, resulting in high yields of homogeneously glycosylated peptides. sigmaaldrich.com

Research Findings on Glycosylated LHRH Analogs

Studies have demonstrated the significant impact of glycosylation on the stability of LHRH analogs. In one investigation, various carbohydrate units, including glucose, galactose, and lactose, were conjugated to LHRH peptides. The metabolic stability of these glycosylated analogs was then evaluated in different biological media. nih.govnih.gov

The results showed a marked increase in the half-lives of the glycosylated compounds compared to the native LHRH peptide. For instance, certain analogs were completely stable in human plasma over a 4-hour period. nih.govnih.gov The stability was also significantly enhanced in the presence of metabolic enzymes found in rat liver and kidney homogenates. Specifically, the half-life of native LHRH in kidney membrane homogenate was approximately 3 minutes, whereas a glucose-conjugated analog (GS₄-[w⁶]LHRH) and a lactose-conjugated analog (Lac-[Q¹][w⁶]LHRH) exhibited half-lives of 103 minutes and 68 minutes, respectively. nih.govnih.govresearchgate.net This represents a greater than 20-fold improvement in stability.

| Compound | Modification | t½ in Rat Kidney Membrane Homogenate (minutes) | t½ in Rat Liver Homogenate (minutes) |

|---|---|---|---|

| Native LHRH | None | 3 | 5 |

| Compound 1 | Lactose Conjugate (Lac-[Q¹][w⁶]LHRH) | 68 | 117 |

| Compound 6 | Glucose Conjugate (GS₄-[w⁶]LHRH) | 103 | >240 (Stable for 4 hours) |

Data sourced from studies on the enzymatic stability of glycosylated LHRH analogs. nih.govnih.gov

Polymer-Based Conjugation Strategies

Besides glycosylation, conjugation to biocompatible polymers represents another important strategy to improve the pharmacokinetics of GnRH agonists. Cationic polymers like poly-L-lysine (PLL) have been explored as carriers for therapeutic molecules. nih.gov

The conjugation of a peptide to a PLL backbone can enhance its therapeutic efficacy by increasing its cellular uptake. nih.gov The poly-L-lysine structure can serve as a scaffold for attaching multiple peptide molecules or other functional moieties. This multivalency can be advantageous for drug delivery. Furthermore, the increased size of the peptide-polymer conjugate reduces its rate of renal filtration, thereby prolonging its circulation time in the body. The synthesis of such conjugates is often achieved using coupling reagents like EDC/NHS, which facilitate the formation of a stable amide bond between the peptide and the polymer linker. researchgate.net

Advanced Research Methodologies and Computational Approaches in Gnrh Agonist Research

In Vitro Model Systems for Mechanistic Studies

In vitro models are indispensable for dissecting the molecular and cellular effects of GnRH agonists. These systems, ranging from immortalized cell lines to primary cell cultures, provide controlled environments to study specific biological processes without the complexities of a whole organism.

Primary Cell Cultures

Primary cell cultures involve isolating cells directly from tissues, providing a model that more closely resembles the in vivo environment.

Pituitary Gonadotropes: Cultures of primary pituitary cells are the gold standard for studying the direct effects of GnRH agonists on gonadotropin (LH and FSH) synthesis and release. oup.com These cells maintain their differentiated function for a period in culture, allowing for detailed analysis of the downstream effects of GnRHR activation. oup.com Blockade of calcium channels in rat pituitary cells has been shown to prevent the GnRH-induced increase in expression of common gonadotropin subunits. nih.gov

Ovarian and Endometrial Cells: GnRH receptors are expressed in ovaries and the endometrium, indicating that GnRH agonists can have direct effects on these tissues. nih.govmdpi.comnih.gov Primary cultures of ovarian granulosa, luteal, and theca cells, as well as endometrial cells, are used to investigate these direct, non-pituitary actions. nih.govoup.com Studies using these cultures have demonstrated that GnRH agonists can inhibit steroidogenesis, modulate cell proliferation, and induce apoptosis, which is relevant for understanding their therapeutic effects in conditions like endometriosis and ovarian cancer. nih.govmdpi.comoup.comnih.gov For instance, GnRH agonists have been shown to exert significant antiproliferative effects on both endometrial and ovarian cancer cell lines and primary cell cultures. oup.comnih.gov

Perifusion Studies for Pulsatile Secretion Analysis

The physiological secretion of GnRH and gonadotropins is pulsatile, and the frequency of these pulses is critical for proper reproductive function. nih.govoup.comnih.govyoutube.com Perifusion, or superfusion, is a dynamic cell culture technique that allows for the continuous flow of media over cultured cells and the frequent collection of the effluent.

This method is ideal for studying the pulsatile release of hormones from pituitary cells or GT1-7 neurons in response to GnRH agonists. nih.govresearchgate.net By administering GnRH agonists in different pulsatile patterns, researchers can investigate how pulse frequency and amplitude modulate the secretion of LH and FSH. nih.gov For example, perifusion studies with rat primary pituitary cells have shown that high-frequency GnRH pulses preferentially stimulate LH beta-subunit expression, while low-frequency pulses favor FSH beta-subunit expression. nih.gov Similarly, perifusion of GT1-7 cells revealed that both GnRH and cAMP are secreted in a pulsatile manner. nih.gov

Computational Modeling and Simulation Techniques

Computational approaches have become powerful tools in GnRH agonist research, complementing experimental data by providing insights into molecular interactions and receptor structures.

Molecular Docking and Ligand Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a GnRH agonist) when bound to a receptor (the GnRHR) to form a stable complex. nih.gov This analysis provides insights into the specific amino acid residues within the receptor's binding pocket that interact with the agonist. uit.nouit.no

By understanding these interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—researchers can explain the high affinity and specificity of agonists like LHRH, N-Et-Alanh2(6)-. nih.gov Docking studies have been used to compare the binding modes of different GnRH agonists and antagonists, helping to elucidate the structural basis for their distinct pharmacological activities. nih.govuit.nocellphysiolbiochem.com These computational predictions are valuable for designing new analogs with improved properties. uit.nouit.no

Homology Modeling of GnRHR Structures

Prior to the determination of the experimental structure of the GnRH receptor by techniques like cryo-electron microscopy, researchers relied on homology modeling. pnas.org The GnRHR is a member of the GPCR family, many of which have known crystal structures. researchgate.netnih.govoup.com

Homology modeling uses the known 3D structure of a related protein (a template, such as bovine rhodopsin or the human β2-adrenergic receptor) to build a theoretical model of the target protein's structure. nih.govresearchgate.net These models of the GnRHR, both in its inactive and active states, have been instrumental in visualizing the ligand-binding pocket and predicting how the receptor changes conformation upon agonist binding. uit.nouit.noresearchgate.netresearchgate.net When combined with molecular dynamics simulations, these models can provide a dynamic view of the receptor activation mechanism, highlighting key structural rearrangements that are critical for initiating cellular signaling. uit.nouit.nonih.gov

Molecular Dynamics (MD) Simulations for Conformational Changes and Ligand-Receptor Interactions